molecular formula C19H20F2N4O3S B2632124 2-[(3,5-difluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251626-90-0

2-[(3,5-difluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2632124
CAS No.: 1251626-90-0
M. Wt: 422.45
InChI Key: GIDHNEWGYQMNCI-UHFFFAOYSA-N
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Description

2-[(3,5-difluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a potent and selective chemical probe for investigating the role of the kinase CDK8 in cellular signaling and disease. This compound functions as a highly specific inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its closely related paralog CDK19, which are key regulatory components of the Mediator complex—a critical interface between transcription factors and RNA polymerase II. By selectively targeting the ATP-binding site of CDK8, this inhibitor suppresses phosphorylation of the transcription factor STAT1 at Ser727, thereby modulating signal transduction pathways downstream of cytokines and growth factors, particularly the JAK-STAT pathway. Its research value is underscored by its utility in dissecting the oncogenic functions of CDK8, which is implicated in the survival and proliferation of certain cancer cells, such as those in acute myeloid leukemia (AML) and colorectal cancer. Preclinical studies highlight its application in exploring transcriptional dependencies in cancer and validating CDK8 as a potential therapeutic target. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N4O3S/c1-13-4-6-23(7-5-13)29(27,28)17-2-3-18-22-25(19(26)24(18)12-17)11-14-8-15(20)10-16(21)9-14/h2-3,8-10,12-13H,4-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDHNEWGYQMNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3,5-difluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step synthetic routes. One common approach includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[(3,5-difluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism involves the inhibition of key signaling pathways associated with tumor growth. For instance, it has been shown to interact with targets such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .

Case Study:
In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance its potency against specific cancer types.

Neurological Disorders

The compound's piperidine component suggests potential applications in treating neurological disorders such as depression and anxiety. Research indicates that similar compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Clinical Relevance:
The development of this compound into a therapeutic agent could provide new avenues for managing conditions like major depressive disorder (MDD) or generalized anxiety disorder (GAD). Animal models have shown promising results in reducing symptoms associated with these disorders.

Pharmacological Profile

The pharmacokinetics of 2-[(3,5-difluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one indicate favorable absorption and distribution characteristics. Preliminary studies suggest that it has a moderate half-life and can be administered orally, making it suitable for outpatient treatment regimens.

Toxicology and Safety

Toxicological assessments are critical for understanding the safety profile of this compound. Early-stage studies have shown that it exhibits low toxicity in vitro; however, further in vivo studies are necessary to establish its safety margins comprehensively.

Mechanism of Action

The mechanism of action of 2-[(3,5-difluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to downstream effects. These interactions can result in various biological responses, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression .

Comparison with Similar Compounds

Triazolopyridinone Derivatives

The [1,2,4]triazolo[4,3-a]pyridin-3-one scaffold is shared across several analogs. Key comparisons include:

Compound Name Core Modification Substituents Molecular Weight Key Features
Target Compound [1,2,4]Triazolo[4,3-a]pyridin-3-one 2-(3,5-difluorobenzyl), 6-(4-methylpiperidin-1-ylsulfonyl) 408.42 g/mol High lipophilicity; sulfonyl group may enhance binding specificity
1-Benzyl[1,2,4]triazolo[4,3-a]pyridinium-3-olate (4a) Partially saturated core (pyridinium) 1-Benzyl Not reported Synthesized via cyclization; confirmed by X-ray crystallography
Impurity B(BP) (62337-66-0) [1,2,4]Triazolo[4,3-a]pyridin-3-one 2-[3-(4-Phenylpiperazin-1-yl)propyl] Not reported Piperazine substituent increases polarity; used as a pharmaceutical impurity

Key Observations :

  • The target compound’s 3,5-difluorobenzyl group likely enhances metabolic stability and membrane permeability compared to Impurity B(BP)’s phenylpiperazine moiety .
  • The sulfonyl group in the target compound may improve binding to hydrophobic pockets in biological targets, unlike the propylpiperazine chain in Impurity B(BP), which could favor solubility .

Substituent Variations and Pharmacological Implications

Piperidine/Piperazine Derivatives

The nature of the nitrogen-containing substituent significantly impacts activity:

Compound Name Position 6 Substituent Biological Relevance
Target Compound 4-Methylpiperidin-1-ylsulfonyl Potential kinase inhibition (e.g., sulfonamide groups in kinase inhibitors)
Impurity B(BP) (62337-66-0) 3-(4-Phenylpiperazin-1-yl)propyl Likely interferes with receptor binding due to bulkier, polar substituent
European Patent Derivatives (EP 2024) Tetrahydro[1,2,4]triazolo[4,3-a]pyridine Saturated cores may reduce aromatic interactions but improve solubility

Key Observations :

  • The target compound’s 4-methylpiperidinylsulfonyl group balances lipophilicity and steric bulk, favoring target engagement in hydrophobic pockets.
  • Tetrahydro analogs (e.g., in EP 2024) sacrifice aromaticity for solubility, which may reduce potency but improve bioavailability .

Analytical Characterization

  • X-ray crystallography (used for compound 4a ) is critical for confirming regiochemistry in triazolopyridinone derivatives.
  • Regulatory guidelines (e.g., Reference Standards for Pharmaceutical Analysis 2018 ) emphasize monitoring impurities like Impurity B(BP) during manufacturing .

Biological Activity

The compound 2-[(3,5-difluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1251626-90-0) is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20F2N4O3SC_{19}H_{20}F_{2}N_{4}O_{3}S with a molecular weight of 422.5 g/mol. The structure includes a triazole ring fused with a pyridine moiety and is substituted with a difluorophenyl group and a sulfonyl-piperidine group.

PropertyValue
Molecular FormulaC₁₉H₂₀F₂N₄O₃S
Molecular Weight422.5 g/mol
CAS Number1251626-90-0

Antimicrobial Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit antimicrobial activity. For instance, research on similar sulfonamide derivatives showed promising results against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . Although specific data on the compound is limited, its structural similarities suggest potential efficacy in this area.

Anticancer Activity

A related class of compounds has demonstrated significant antiproliferative effects against cancer cell lines. For example, fluorinated derivatives of triazolo-pyridines were tested against breast, colon, and lung cancer cell lines with notable results . The mechanism of action for these compounds often involves the inhibition of key enzymes involved in cell proliferation.

The proposed mechanisms for the biological activities of triazolo-pyridine derivatives include:

  • Inhibition of Enzymatic Activity : Many compounds in this class act as enzyme inhibitors, disrupting metabolic pathways critical for cell survival.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic potential.

Study 1: Antimicrobial Efficacy

A study evaluated a series of piperidine derivatives for their antimicrobial properties. The results indicated that certain modifications to the piperidine structure significantly enhanced antibacterial activity against both gram-positive and gram-negative bacteria .

Study 2: Antiproliferative Effects

In another investigation focused on fluorinated triazolo-pyridines, researchers found that specific substitutions led to increased potency against various cancer cell lines. The highest activity was observed in compounds with multiple fluorine substitutions on the phenyl ring .

Q & A

Basic: What synthetic strategies are optimal for constructing the [1,2,4]triazolo[4,3-a]pyridin-3-one core?

Answer:
The triazolo[4,3-a]pyridine scaffold is typically synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature enables clean oxidative ring closure (73% yield) while adhering to green chemistry principles . Key considerations include:

  • Substrate design: Ensure the hydrazine precursor (e.g., N-[(substituted phenyl)methylideneamino]pyridin-2-amine) has electron-withdrawing groups to stabilize intermediates.
  • Oxidant selection: Avoid hazardous reagents like Cr(VI) or DDQ; NaOCl is preferred for safety and environmental compatibility .
  • Workflow: Post-reaction, use alumina plugs for rapid purification to minimize degradation of sulfonyl or piperidinyl substituents.

Basic: How can impurities in the final compound be systematically identified and quantified?

Answer:
Impurity profiling requires orthogonal analytical methods:

  • HPLC-MS: Detect sulfonamide byproducts (e.g., incomplete substitution at the 6-position) using C18 columns with acetonitrile/water gradients. Reference standards for common impurities (e.g., triazolopyridine derivatives with unreacted piperidine groups) are critical .
  • 1H/13C NMR: Monitor residual solvents (e.g., ethanol from synthesis) and regiochemical isomers. For example, verify the absence of [1,2,4]triazolo[1,5-a]pyridine isomers via characteristic chemical shifts .
  • Elemental analysis: Confirm stoichiometry of fluorine and sulfur atoms to validate substitution patterns.

Advanced: What experimental designs are effective for resolving regioselectivity challenges during sulfonation at the 6-position?

Answer:
Sulfonation regioselectivity is influenced by steric and electronic factors:

  • DoE (Design of Experiments): Vary reaction temperature (0–50°C), sulfonyl chloride equivalents (1.0–2.5 eq), and solvent polarity (THF vs. DCM) to map optimal conditions. Statistical modeling (e.g., response surface methodology) identifies interactions between variables .
  • Mechanistic probes: Use Hammett plots to correlate substituent electronic effects (e.g., electron-deficient 3,5-difluorophenyl groups) with sulfonation rates. Competitive reactions with deuterated analogs can clarify kinetic isotope effects .

Advanced: How can in silico methods predict the compound’s biological activity and target selectivity?

Answer:
Computational approaches include:

  • Molecular docking: Screen against kinase or GPCR targets using the sulfonyl-piperidine moiety as a hydrogen-bond acceptor. For example, the 4-methylpiperidinyl group may mimic natural ligands in ATP-binding pockets .
  • ADMET prediction: Use QSAR models to estimate metabolic stability (e.g., susceptibility to CYP3A4 oxidation) and blood-brain barrier penetration based on logP (predicted ~3.2) and polar surface area (~90 Ų) .
  • MD simulations: Assess binding mode stability of the triazole-pyridine core in aqueous environments, particularly interactions with hydrophobic pockets .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

  • 1H/13C NMR: Assign peaks using 2D techniques (COSY, HSQC). The triazole proton typically resonates at δ 8.2–8.5 ppm, while the sulfonyl group deshields adjacent pyridine protons .
  • IR spectroscopy: Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and triazole C=N vibrations (1600–1500 cm⁻¹) .
  • High-resolution MS: Validate molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns (e.g., loss of SO2 from the sulfonyl group) aid in structural elucidation .

Advanced: How can data contradictions in structure-activity relationship (SAR) studies be addressed?

Answer:

  • Meta-analysis: Compare bioactivity data across analogs (e.g., triazolopyridines with varying piperidine substituents) to distinguish substituent-specific effects from assay variability .
  • Crystallography: Resolve X-ray structures of protein-ligand complexes to validate hypothesized binding modes. For example, the 3,5-difluorophenyl group may engage in π-π stacking with aromatic residues .
  • Control experiments: Replicate assays under standardized conditions (pH, temperature) to isolate compound effects from experimental noise .

Basic: What formulation strategies improve the compound’s solubility for in vivo studies?

Answer:

  • Salt formation: Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility. The piperidinyl nitrogen is a potential protonation site .
  • Co-solvents: Use PEG-400 or cyclodextrins in PBS (pH 7.4) to solubilize the hydrophobic triazole core.
  • Nanoformulation: Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability and reduce off-target effects .

Advanced: How can reaction kinetics be optimized for scale-up synthesis without compromising yield?

Answer:

  • Flow chemistry: Implement continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., sulfonation). This minimizes byproduct formation and enables real-time monitoring via inline IR .
  • Catalyst screening: Test phase-transfer catalysts (e.g., TBAB) to accelerate sulfonyl chloride reactivity in biphasic systems.
  • Process analytical technology (PAT): Use UV-vis or Raman spectroscopy for endpoint detection, ensuring consistent product quality during scale-up .

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